molecular formula C17H18N2O B015657 6-Benzyloxytryptamine CAS No. 31677-74-4

6-Benzyloxytryptamine

Cat. No. B015657
CAS RN: 31677-74-4
M. Wt: 266.34 g/mol
InChI Key: OCEJGMFMSWRFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyloxytryptamine is a tryptamine derivative . It is used as a laboratory chemical and for the synthesis of substances . It is also known as 5-Benzyloxytryptamine hydrochloride .


Synthesis Analysis

Tryptamine derivatives, such as 6-Benzyloxytryptamine, can be synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules .


Physical And Chemical Properties Analysis

6-Benzyloxytryptamine is a white powder . Its molecular weight is 302.80 g/mol . The melting point is between 260 - 263 °C (500 - 505 °F) .

Scientific Research Applications

Synthesis of Psilocybin Analogues

6-Benzyloxytryptamine: serves as a precursor in the synthesis of psilocybin analogues, which are of significant interest due to their potential therapeutic applications in psychiatry . The structural similarity of 6-Benzyloxytryptamine to psilocybin allows for the exploration of novel compounds that may offer benefits in treating conditions such as major depressive disorder.

Serotonergic Activity Research

Due to its structural resemblance to serotonin, 6-Benzyloxytryptamine is used in research to understand the serotonergic system . This includes studying the binding affinity and activity at various serotonin receptors, which is crucial for developing new antidepressants and anxiolytics.

Neuropharmacology

Researchers utilize 6-Benzyloxytryptamine to investigate neuropharmacological processes . It helps in understanding the pharmacokinetics and dynamics of serotonergic signaling and its role in neurological disorders.

Development of Hallucinogenic Drug Models

6-Benzyloxytryptamine: can be used to develop models for hallucinogenic drugs due to its structural similarity to compounds like psilocybin and DMT . These models aid in the study of the psychological and physiological effects of hallucinogens.

Chemical Reference Standard

As a chemical reference standard, 6-Benzyloxytryptamine is employed for calibration and testing in analytical chemistry applications . This ensures the accuracy and reliability of analytical methods used in pharmaceutical testing.

Future Directions

While specific future directions for 6-Benzyloxytryptamine are not mentioned in the search results, there is a general trend towards the development of new therapeutic peptides and controlled drug delivery systems in pharmaceutical research. These advancements could potentially influence the future applications of 6-Benzyloxytryptamine.

Mechanism of Action

Target of Action

6-Benzyloxytryptamine is a synthetic organic compound It is structurally related to tryptophan and serotonin, suggesting it may interact with similar targets, such as serotonin receptors or enzymes involved in tryptophan metabolism .

Mode of Action

The exact mode of action of 6-Benzyloxytryptamine is not well-documented. Given its structural similarity to tryptophan and serotonin, it may interact with the same receptors or enzymes. These interactions could lead to changes in cellular signaling, neurotransmission, or metabolic pathways .

Biochemical Pathways

6-Benzyloxytryptamine, being structurally similar to tryptophan, might be involved in the same metabolic pathways. Tryptophan can be metabolized via three significant pathways: the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . The metabolites of these pathways significantly affect various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .

Pharmacokinetics

Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a compound . These factors, along with dosage, determine the concentration of a drug at its sites of action and the intensity of its effects over time .

Result of Action

Given its structural similarity to tryptophan and serotonin, it may have effects on neurotransmission, cellular signaling, or metabolic processes .

Action Environment

The action, efficacy, and stability of 6-Benzyloxytryptamine could be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific cellular environment . .

properties

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJGMFMSWRFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391783
Record name 6-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxytryptamine

CAS RN

31677-74-4
Record name 6-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a mixture of LAH (6.2 g, 163.1 mmol) and 300 mL dry THF a solution of 3-(2-nitrovinyl)-6-benzyloxy-1H-indole (9 g, 30.6 mmol) in 200 mL THF. Reflux the mixture overnight and then cool to 0° C. and quench sequentially with 6.2 mL water, 6.2 mL 15% aqueous NaOH and 18.6 mL water. After stirring 2 hours, filter through celite and concentrate to give 7.9 g (96%) of the title compound as an oil: 1H NMR (CDCl3) 8.06 (bs, 1H), 7.47–7.43 (m, 3H), 7.38–7.35 (m, 2H), 7.32–7.28 (m, 1H), 6.88–6.84 (m, 3H), 5.08 (s, 2H), 3.01–2.97 (m, 2H), 2.87–2.83 (m, 2H), 1.6 (bs, 2H).
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
3-(2-nitrovinyl)-6-benzyloxy-1H-indole
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyloxytryptamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Benzyloxytryptamine
Reactant of Route 3
Reactant of Route 3
6-Benzyloxytryptamine
Reactant of Route 4
Reactant of Route 4
6-Benzyloxytryptamine
Reactant of Route 5
Reactant of Route 5
6-Benzyloxytryptamine
Reactant of Route 6
6-Benzyloxytryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.